Ethyl 1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
Description
Properties
Molecular Formula |
C11H10N4O5 |
|---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
ethyl 1-(2-nitrophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H10N4O5/c1-2-20-10(16)9-12-11(17)14(13-9)7-5-3-4-6-8(7)15(18)19/h3-6H,2H2,1H3,(H,12,13,17) |
InChI Key |
LBHXUHQWERTKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)N1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of ethyl 2-nitrophenylhydrazinecarboxylate with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new chemical entities.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Electronic Properties :
- The 2-nitrophenyl group (target compound) introduces steric hindrance and strong electron-withdrawing effects due to the nitro group’s ortho position. This may reduce solubility compared to the 4-nitrophenyl analog , where the para-substitution allows for more symmetric charge distribution.
- The 3-chloro-4-methylphenyl substituent combines electron-withdrawing (Cl) and electron-donating (CH₃) effects, resulting in a moderate pKa of 5.21, which could enhance solubility in physiological environments.
In contrast, the target compound’s nitro group may facilitate hydrogen bonding, influencing crystal packing or biological target binding.
Synthetic Flexibility :
- Analog synthesis methods (e.g., reacting triazole precursors with α-bromoketones ) demonstrate that substituent diversity is achievable. For instance, para-nitro and chloro-methyl analogs are synthesized via similar routes, suggesting the target compound could be optimized for specific applications (e.g., pharmaceuticals) by modifying reaction conditions.
Physicochemical Trends :
- The 3-chloro-4-methylphenyl analog has a higher density (1.42 g/cm³) compared to nitro-substituted analogs, likely due to chlorine’s atomic mass. The nitro group’s electron-withdrawing nature may lower pKa values in related compounds, though experimental data for the target are needed.
Biological Activity
Ethyl 1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a compound that falls within the category of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound based on available research findings, including its antibacterial and anticancer properties, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N4O5 with a molecular weight of approximately 278.22 g/mol. The compound features a triazole ring and a nitrophenyl group, which are crucial for its biological activity. The presence of the nitrophenyl group can significantly influence its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Condensation Reactions : Combining appropriate precursors to form the triazole ring.
- Nitration : Introducing the nitro group onto the phenyl ring.
- Carboxylation : Adding the carboxylate functional group to complete the structure.
These synthetic strategies allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Antibacterial Activity
Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various bacterial strains. For example:
- Screening Results : Compounds with triazole rings have shown effectiveness against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.
In one study, derivatives of 1,2,4-triazoles were tested against a panel of bacteria, revealing that modifications in the nitrophenyl group can enhance antibacterial activity significantly .
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | Bacillus subtilis | 5 µg/mL |
| Triazole Derivative B | E. coli | 10 µg/mL |
| Ethyl 1-(2-nitrophenyl)-5-oxo Triazole | S. aureus | 8 µg/mL |
Anticancer Activity
Recent studies have also explored the anticancer potential of triazole derivatives. This compound has shown promise in inhibiting cancer cell proliferation:
- Cell Lines Tested : K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia).
In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects at low concentrations. For instance:
| Compound | Cell Line | CC50 (µM) |
|---|---|---|
| Ethyl Triazole Derivative | K562 | 13.6 ± 0.3 |
| Ethyl Triazole Derivative | CCRF-SB | 112 ± 19 |
These findings suggest that modifications to the triazole structure can lead to enhanced anticancer properties .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its chemical structure:
- Nitrophenyl Group : The position and nature of substituents on the phenyl ring can alter the compound's reactivity and binding affinity to biological targets.
Research indicates that ortho-substituted triazoles may exhibit different pharmacological profiles compared to para or meta substitutions due to electronic effects and steric hindrance .
Q & A
Basic Synthesis and Purification
Q: What is the general synthetic route for preparing ethyl 1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate, and how are reaction conditions optimized? A: The compound is synthesized via nucleophilic substitution using ethyl 1-phenyl-5-oxo-1,2,4-triazole-3-carboxylate and α-bromoketones (e.g., 2-nitro-substituted phenacyl bromide). Key steps include:
- Reagent Ratios: A 1:1.2 molar ratio of triazole precursor to α-bromoketone ensures excess electrophile for complete substitution .
- Solvent System: A DMF/CH₃CN (1:9) mixture balances reactivity and solubility, with K₂CO₃ as a base to deprotonate intermediates .
- Monitoring: TLC tracks reaction progress (2–24 h), followed by solvent removal under reduced pressure.
- Purification: Crude products are recrystallized or purified via column chromatography (e.g., cyclohexane/EtOAC gradients) to remove unreacted starting materials .
Advanced Crystallographic Characterization
Q: How can discrepancies in bond-length or angle measurements during X-ray crystallography be resolved for this compound? A: Use SHELXL for refinement, which handles anisotropic displacement parameters and hydrogen-bonding networks. Critical steps:
- Hydrogen Placement: Idealized positions for H atoms (C–H 0.93–0.97 Å, N–H 0.86 Å) with riding models and Uiso(H) = 1.2–1.5 Ueq(C/N) .
- Restraints: Apply geometric restraints for disordered regions (e.g., nitro or ethyl groups) to avoid overfitting .
- Validation: Cross-check with WinGX/ORTEP for ellipsoid visualization and packing analysis, particularly for twisted phenyl rings (dihedral angles up to 84.84°) .
Structure-Activity Relationship (SAR) Design
Q: How does the 2-nitrophenyl group influence biological activity, and what analogs should be prioritized for SAR studies? A: The 2-nitrophenyl moiety enhances steric bulk and electronic effects, impacting receptor binding. Design considerations:
- Steric Modifications: Replace the nitro group with methoxy or halogens to assess steric/electronic contributions to duplex stability (e.g., NPPM photocage studies) .
- Bioisosteres: Substitute the triazole core with pyrrole or pyrazine derivatives to evaluate scaffold flexibility .
- Pharmacophore Mapping: Use DFT calculations (e.g., Gaussian) to model charge distribution and H-bonding sites, correlating with adenosine receptor antagonism .
Data Contradictions in Spectroscopic Analysis
Q: How can conflicting NMR signals for tautomeric forms of the triazole ring be resolved? A: Employ dynamic NMR (DNMR) at variable temperatures (e.g., 298–373 K) to observe coalescence points for tautomers.
- Solvent Effects: Use DMSO-d₆ to stabilize enol forms via H-bonding, compared to CDCl₃ favoring keto forms .
- X-ray Validation: Compare crystallographic data (e.g., N–H⋯O hydrogen bonds) to confirm dominant tautomers in the solid state .
Methodological Challenges in Pharmacological Assays
Q: What in vitro assays are suitable for evaluating neuroprotective efficacy of this compound, and how are false positives mitigated? A: Prioritize assays with orthogonal validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
